molecular formula C19H30ClNO2 B4015733 1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride

1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride

Cat. No.: B4015733
M. Wt: 339.9 g/mol
InChI Key: XZSHOZLNDGSNBV-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

The synthesis of 1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride involves several steps. One common method includes the reaction of 4-tert-butylbenzoic acid with 1-Piperidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-Piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered heterocyclic amine used as a building block in organic synthesis.

    Piperidine-4-carboxylic acid: A derivative with a carboxylic acid group, used in the synthesis of pharmaceuticals.

    N-Benzylpiperidine: A derivative with a benzyl group, known for its biological activities.

    Piperidine-4-one: A ketone derivative used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and development in various fields.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.ClH/c1-15(14-20-12-6-5-7-13-20)22-18(21)16-8-10-17(11-9-16)19(2,3)4;/h8-11,15H,5-7,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSHOZLNDGSNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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